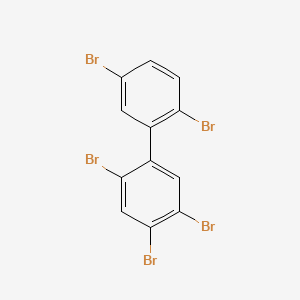

2,2',4,5,5'-Pentabromobiphenyl

Übersicht

Beschreibung

2,2’,4,5,5’-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including electronics, textiles, and plastics . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 2,2’,4,5,5’-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,4,5,5’-Pentabromobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Brominated biphenyl oxides.

Reduction: Less brominated biphenyls.

Substitution: Biphenyl derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research has demonstrated that 2,2',4,5,5'-Pentabromobiphenyl exhibits notable biological activity. Key findings include:

- Endocrine Disruption: Exposure to PBBs has been linked to endocrine disruption in animal models. Studies have shown alterations in liver function and thyroid hormone levels following exposure during critical developmental periods.

- Neurobehavioral Effects: Animal studies indicate that exposure during early development can lead to neurobehavioral changes in offspring. For example, neonatal exposure resulted in impaired motor behavior in mice .

- Bioaccumulation Potential: This compound is recognized for its bioaccumulative nature in both terrestrial and aquatic ecosystems. Its persistence raises concerns regarding long-term environmental impacts and potential human health risks through the food chain .

Environmental Monitoring

The presence of this compound in environmental samples has been a focal point for monitoring persistent organic pollutants (POPs). Its detection in various matrices (e.g., sediment and biota) indicates significant environmental persistence and potential for long-range transport .

Case Studies

-

Biomonitoring Data Utilization:

A case study highlighted the use of biomonitoring data to assess human exposure to PBDEs including PBBs. The study emphasized variability in lipid-adjusted levels among populations and the need for better understanding of exposure pathways . -

Health Risk Assessment:

A cohort study examined the association between PBDE exposure and cancer mortality. Results indicated that higher serum levels of PBDEs were linked with an increased risk of cancer mortality, underscoring the need for further research on the health impacts of these compounds .

Comparative Analysis with Other PBB Congeners

The following table summarizes the structural differences and unique features of selected PBB congeners:

| Compound Name | Bromination Pattern | Unique Features |

|---|---|---|

| 2,2',4,4',6-Pentabromobiphenyl | Five bromines | Contains an additional bromine at position 6 |

| 2,2',3,4,4'-Pentabromobiphenyl | Five bromines | Different substitution pattern |

| 2,3',4,4',6-Pentabromobiphenyl | Five bromines | Variation in position of bromination |

| 2,2',4-Hexabromobiphenyl | Six bromines | One additional bromine compared to pentabromobiphenyl |

The unique substitution pattern of this compound influences its reactivity and biological effects compared to other congeners.

Wirkmechanismus

The primary mechanism of action of 2,2’,4,5,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This interaction can lead to various toxicological effects, including disruption of endocrine function and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

2,2’,4,4’,5-Pentabromodiphenyl ether: Another polybrominated compound used as a flame retardant.

2,2’,4,4’,5,5’-Hexabromobiphenyl: A higher brominated biphenyl with similar applications and toxicological concerns.

Uniqueness: 2,2’,4,5,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological interactions. Its selective bromination at the 2,2’,4,5,5’ positions makes it distinct from other polybrominated biphenyls and affects its environmental persistence and toxicity .

Biologische Aktivität

2,2',4,5,5'-Pentabromobiphenyl (commonly referred to as PBDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential for bioaccumulation, understanding their biological activity is crucial for assessing health risks associated with exposure. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to the biological activity of this compound.

This compound interacts with various biomolecules and enzymes. Notably:

- Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes that metabolize xenobiotics. This interaction can lead to the formation of reactive metabolites that may cause cellular damage.

- Hormone Receptors : The compound can bind to hormone receptors such as the estrogen receptor, potentially disrupting endocrine functions.

Cellular Effects

The biological activity of this compound manifests through several cellular effects:

- Oxidative Stress : Exposure induces oxidative stress across various cell types by increasing reactive oxygen species (ROS) production. This oxidative stress can lead to cellular damage and apoptosis.

- Cell Signaling Pathways : It affects key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which alters gene expression and metabolism.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase, leading to neurotransmitter accumulation and disrupted neural function.

- Nuclear Receptor Activation : It activates nuclear receptors like the aryl hydrocarbon receptor (AhR), resulting in changes in gene expression that modulate detoxification pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Subtle changes in cellular function without overt toxicity.

- High Doses : Significant toxic effects including liver damage and neurotoxicity. Studies have shown that certain adverse effects only occur above specific dosage thresholds .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Toxicological Studies in Rodents :

- A three-month study on rats and mice revealed treatment-related liver toxicity and an increased incidence of liver neoplasms at higher doses. Specifically, significant increases in hepatocellular adenomas and carcinomas were observed in dosed groups .

- In a two-year study involving Wistar Han rats exposed to various dosages (0-50 mg/kg), there were notable increases in liver neoplasms among treated animals compared to controls .

- In Vitro Studies for Exposure Assessment :

Summary of Findings

The biological activity of this compound is characterized by its interactions with biochemical pathways and its potential for inducing cellular damage through oxidative stress and enzyme inhibition. Long-term exposure studies highlight significant health risks associated with high doses of this compound.

| Biological Activity | Effects Observed |

|---|---|

| Cytochrome P450 Interaction | Formation of reactive metabolites |

| Hormonal Disruption | Binding to estrogen receptors |

| Oxidative Stress | Increased ROS production leading to apoptosis |

| Enzyme Inhibition | Acetylcholinesterase inhibition |

| Carcinogenic Potential | Liver neoplasms observed in rodent studies |

Eigenschaften

IUPAC Name |

1,2,4-tribromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELBLPCWLAWABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218113 | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-96-4 | |

| Record name | 2,2′,4,5,5′-Pentabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67888-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,5'-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03SL1NG15Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.